[(2R,4S)-2-Methyloxan-4-yl]methanol is a highly defined, enantiopure chiral building block extensively utilized in medicinal chemistry and advanced material synthesis. As a conformationally biased tetrahydropyran (THP) derivative, it serves as a critical bioisostere for carbocyclic rings, offering distinct advantages in tuning lipophilicity (logP) and enhancing aqueous solubility [1]. The presence of the 2-methyl group restricts the ring's conformational flexibility, locking the substituents into a predictable spatial arrangement that is essential for structure-based drug design. Procurement of this specific (2R,4S) stereoisomer ensures high-fidelity stereocontrol from the outset, eliminating the need for costly late-stage chiral resolutions and maximizing overall synthetic yield in the production of complex active pharmaceutical ingredients (APIs)[2].
Substituting[(2R,4S)-2-Methyloxan-4-yl]methanol with its unmethylated counterpart, (tetrahydro-2H-pyran-4-yl)methanol, or a generic carbocyclic analog fundamentally alters the physicochemical and spatial profile of the downstream product. The unmethylated THP ring exhibits rapid chair-chair flipping, incurring a high entropic penalty upon target binding and significantly reducing pharmacological potency [1]. Conversely, substituting with a carbocycle like (3-methylcyclohexyl)methanol increases the lipophilicity and decreases aqueous solubility, often leading to poor pharmacokinetic profiles and formulation failures . Furthermore, utilizing a racemic or unresolved diastereomeric mixture of the 2-methyl THP derivative necessitates complex, low-yielding downstream chiral separation (such as preparative SFC), which severely compromises process efficiency and inflates manufacturing costs [2].
The incorporation of the 2-methyl group in[(2R,4S)-2-Methyloxan-4-yl]methanol locks the tetrahydropyran ring into a preferred chair conformation. Compared to the unmethylated (tetrahydro-2H-pyran-4-yl)methanol, which undergoes rapid chair-chair interconversion, the 2-methyl derivative reduces the entropic penalty of binding. In structure-activity relationship (SAR) studies, derivatives utilizing the conformationally restricted 2-methyl THP scaffold demonstrated up to a 10-fold increase in binding affinity relative to their unmethylated counterparts[1].
| Evidence Dimension | Target binding affinity (Ki) improvement |
| Target Compound Data | Conformationally locked 2-methyl THP derivatives (Ki < 10 nM) |
| Comparator Or Baseline | Unmethylated THP derivatives (Ki ~ 100 nM) |
| Quantified Difference | ~10-fold increase in binding affinity |
| Conditions | In vitro competitive binding assays for receptor antagonists |
Procuring the 2-methyl substituted building block is essential for maximizing the potency of downstream APIs by minimizing entropic losses during target engagement.
As a bioisostere, the oxane ring in[(2R,4S)-2-Methyloxan-4-yl]methanol provides a significant reduction in lipophilicity compared to its carbocyclic equivalent. When compared to (3-methylcyclohexyl)methanol, the introduction of the ether oxygen decreases the calculated logP by approximately 1.0 to 1.5 units. This reduction in lipophilicity translates to a marked improvement in thermodynamic aqueous solubility of the final synthesized compounds .
| Evidence Dimension | Calculated lipophilicity (clogP) |
| Target Compound Data | Oxane derivative (lower logP, higher aqueous solubility) |
| Comparator Or Baseline | Carbocyclic equivalent (3-methylcyclohexyl)methanol (clogP ~1.0-1.5 units higher) |
| Quantified Difference | 1.0 to 1.5 unit reduction in logP |
| Conditions | In silico physicochemical profiling and thermodynamic solubility assays |
Selecting the oxane-based building block over a carbocycle directly mitigates late-stage formulation failures caused by poor aqueous solubility.
Utilizing the enantiopure [(2R,4S)-2-Methyloxan-4-yl]methanol as a starting material drastically improves the overall yield of complex multi-step syntheses. When a racemic or diastereomeric mixture of 2-methyltetrahydro-2H-pyran-4-yl methanol is used, the necessary late-stage chiral resolution typically results in >50% loss of the advanced intermediate. Procuring the pre-resolved (2R,4S) isomer ensures that 100% of the material advanced through the synthetic sequence possesses the correct stereochemistry [1].
| Evidence Dimension | Effective synthetic yield of the desired stereoisomer |
| Target Compound Data | Enantiopure (2R,4S) starting material retains ~100% stereochemical efficiency |
| Comparator Or Baseline | Racemic starting material caps maximum theoretical yield at 50% |
| Quantified Difference | >2-fold improvement in final API yield |
| Conditions | Multi-step API synthesis and purification workflows |
For process chemists and procurement teams, investing in the enantiopure building block upfront drastically reduces downstream manufacturing costs and waste.
Due to its locked chair conformation and specific spatial arrangement,[(2R,4S)-2-Methyloxan-4-yl]methanol is the premier choice for developing highly potent kinase inhibitors and GPCR antagonists. The rigid scaffold minimizes entropic penalties upon binding, making it superior to unmethylated THP analogs in structure-based drug design [1].
In medicinal chemistry programs struggling with poor aqueous solubility and high metabolic clearance, this compound serves as an ideal bioisostere for substituted cyclohexanes. Its incorporation predictably lowers logP and improves the pharmacokinetic profile of the resulting API without sacrificing structural integrity.
For industrial process chemistry, starting with the enantiopure (2R,4S) isomer eliminates the need for inefficient, late-stage chiral resolutions. This makes it the highly preferred building block for the scalable, cost-effective manufacturing of complex chiral therapeutics, ensuring high overall yields and reduced environmental waste[2].